

Biological activity of compounds derived from 4-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Bromo-5-methylpicolinonitrile*

Cat. No.: *B1508317*

[Get Quote](#)

An In-Depth Comparative Guide to the Biological Activity of Compounds Derived from Bromo-Methylpicolinonitrile Scaffolds

Introduction: The Versatile Bromo-Methylpicolinonitrile Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. The substituted picolinonitrile, a pyridine ring bearing a nitrile group, is a particularly valuable building block. Its unique electronic properties and the nitrile group's ability to act as a hydrogen bond acceptor or a chelating agent make it an attractive starting point for drug discovery.^[1] This guide focuses on derivatives of bromo-methylpicolinonitriles, specifically isomers like 3-Bromo-5-methylpicolinonitrile (CAS 474824-78-7) and 5-Bromo-4-methylpicolinonitrile (CAS 886364-86-9), which serve as versatile intermediates.^{[1][2][3]}

The strategic placement of a bromine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.^[1] This allows for the systematic and efficient generation of diverse chemical libraries. The methyl group can enhance lipophilicity, potentially improving membrane penetration.^[1] This guide offers a comparative analysis of the biological activities of compounds derived from these scaffolds, with a focus on anticancer, antimicrobial, and enzyme inhibitory applications, supported by experimental data and protocols to provide a comprehensive resource for researchers in drug development.

I. Anticancer Activity: Targeting Malignant Proliferation

Derivatives of bromo-methylpicolinonitrile have emerged as a promising class of anticancer agents. Their therapeutic potential often stems from the inhibition of key enzymes involved in cancer cell signaling and survival, particularly protein kinases.

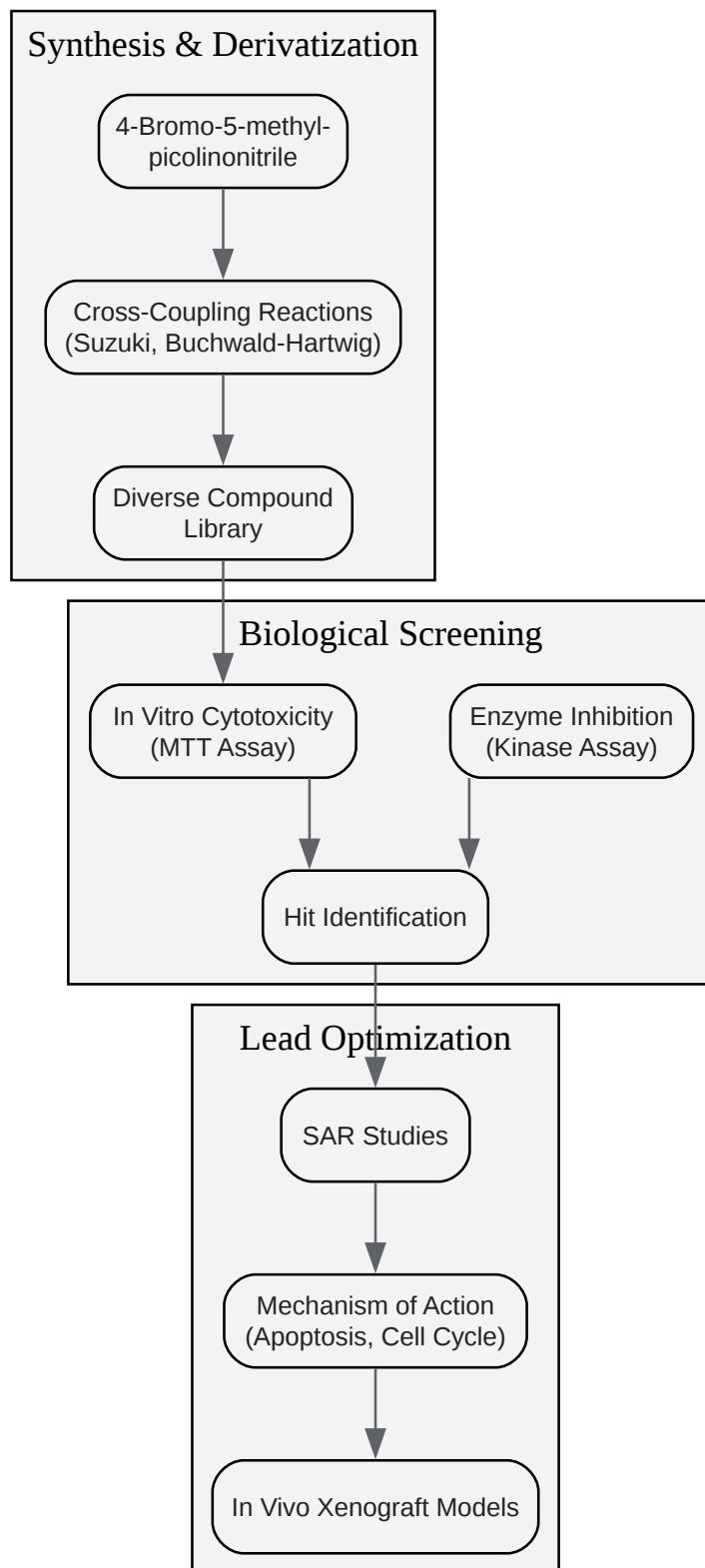
Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.^[4] Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.^[4] Picolinonitrile derivatives, often elaborated into larger heterocyclic systems like quinolines and pyrimidines, can function as ATP-competitive inhibitors, binding to the kinase active site and blocking downstream signaling.^{[5][6]}
^[7]

Several studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells. For instance, certain quinoline derivatives trigger p53/Bax-dependent apoptosis by activating the transcriptional activity of the p53 tumor suppressor protein.^[8] This dual-action approach— inhibiting proliferation and actively inducing cell death—makes these compounds particularly compelling.

Comparative Performance of Anticancer Derivatives

The anticancer efficacy of these derivatives is highly dependent on their specific structural modifications. The following table summarizes the *in vitro* cytotoxic activity of representative compounds against various human cancer cell lines.


Compound Class	Derivative Example	Cancer Cell Line	IC ₅₀ (μM)	Reference
Quinoline-based	7-(4-fluorobenzyl) N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g)	Multiple Human Lines	< 1.0	[8]
Thiopyrano[4,3-d]pyrimidine	Compound 10j	A549, PC-3, MCF-7, Hela, HepG2	8.77 - 14.3	[9]
4-Thiazolidinone Hybrid	Compound 14b	MCF-7	0.85	[10]
4-Thiazolidinone Hybrid	Compound 14b	MDA-MB-231	6.61	[10]
4-Hydroxyquinolone Analogue	Compound 3g	HCT116 (Colon)	Promising Activity	[11]

Structure-Activity Relationship (SAR) Insights

Systematic studies have provided key insights into the structural requirements for optimal anticancer activity:

- Substituents at Position 4: Amino side chain substituents at the 4-position of a quinoline core are often crucial for antiproliferative activity. The length of this alkylamino chain is also a determining factor, with two methylene units frequently being optimal.[8]
- Substituents at Position 7: Large, bulky alkoxy groups, such as a fluorobenzyl group, at the 7-position of the quinoline ring can be beneficial for activity.[8]
- Anilino Group: In 4-anilino-quinazoline derivatives, which are potent EGFR kinase inhibitors, substitutions on the aniline ring are critical. Electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl moiety tend to confer higher inhibitory activity than electron-donating groups.[7]

The general workflow for discovering and evaluating these compounds is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to in vivo evaluation.

II. Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a critical global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action. [12] Picolinonitrile derivatives have demonstrated significant potential in this area, showing activity against a range of bacteria, including challenging strains like methicillin-resistant *Staphylococcus aureus* (MRSA).[13][14]

Comparative Performance of Antimicrobial Derivatives

The antimicrobial efficacy is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class	Derivative Example	Target Microorganism	MIC (µg/mL)	Reference
Indolizinoquinolin e-dione	Compound 7	<i>S. aureus</i> ATCC25923	0.031	[13]
Indolizinoquinolin e-dione	Compound 7	MRSA ATCC43300	0.063	[13]
Indolizinoquinolin e-dione	Compound 7	<i>E. coli</i> ATCC25922	2	[13]
Coumarin- Pyrazole	Unspecified	MRSA	3.125	[14]
Pyridine Derivatives	Compound 7 & 8	<i>S. aureus</i>	75 (Bacteriostatic)	[15]

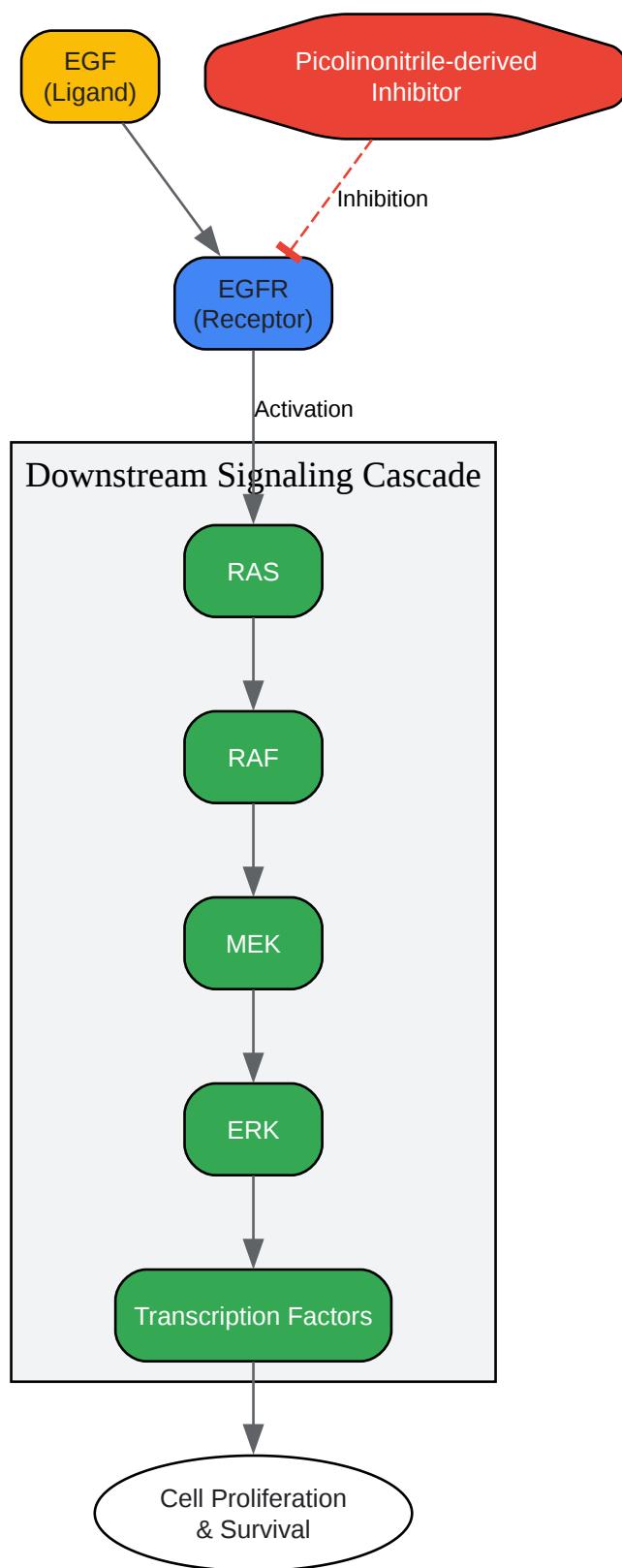
Structure-Activity Relationship (SAR) Insights

- Halogenation: The presence and position of halogen atoms can significantly influence antimicrobial potency. Fluoro-substitution on a coumarin moiety linked to a pyrazole core

produced potent anti-MRSA compounds, whereas hydroxy-substitution diminished the activity.[14]

- Lipophilicity: In some series, increasing the lipophilicity through the addition of specific groups can enhance activity, likely by facilitating passage through the bacterial cell membrane.
- Gram-Positive vs. Gram-Negative: Many derivatives show more potent activity against Gram-positive bacteria (like *S. aureus*) than Gram-negative bacteria (like *E. coli*).[13] This is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable permeability barrier.

III. Specific Enzyme Inhibition


Beyond broad anticancer or antimicrobial effects, many picolinonitrile derivatives are designed to inhibit specific enzymes with high selectivity. This targeted approach can lead to more effective therapies with fewer side effects.

Targeting Kinases in Cancer Signaling

As mentioned, protein kinases are a major target class. Derivatives are often designed to inhibit specific kinases that are known drivers of a particular cancer.

- Src Kinase: A series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles were developed as potent Src kinase inhibitors, demonstrating antitumor activity in xenograft models.[6]
- mTOR and PI3K α Kinases: Thiopyrano[4,3-d]pyrimidine derivatives have shown excellent inhibitory activity against mTOR and PI3K α , two key kinases in a signaling pathway that is frequently dysregulated in cancer.[9]
- EGFR Kinase: Quinazoline-based structures are classic scaffolds for inhibiting the Epidermal Growth Factor Receptor (EGFR) kinase, a target in non-small cell lung cancer and other malignancies.[7]

The simplified EGFR signaling pathway, a common target for these inhibitors, is illustrated below.

[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR signaling pathway.

Targeting Bacterial Enzymes

- MurA Enzyme: MurA is an essential enzyme in the bacterial cell wall biosynthesis pathway and is absent in mammals, making it an attractive target for new antibiotics.[16] Flavonoids and their synthetic analogues have been shown to inhibit MurA, suggesting that heterocyclic compounds derived from picolinonitrile could be explored for similar activity.[16]

IV. Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are standardized methodologies for key assays.

Protocol 1: General Synthesis via Suzuki Coupling

This protocol describes a typical palladium-catalyzed Suzuki coupling to append an aryl group to the picolinonitrile core.

- Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine **4-Bromo-5-methylpicolinonitrile** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.).
- Solvent and Base Addition: Add a suitable solvent system (e.g., a 3:1 mixture of dioxane and water) and a base such as potassium carbonate (K_2CO_3 , 2.0 eq.).
- Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired compound.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
- Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for 48-72 hours.
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[\[10\]](#)

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

- Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL in the broth.

- Inoculation: Add the bacterial inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-methylpicolinonitrile|CAS 474824-78-7 [benchchem.com]
- 2. bldpharm.com [bldpharm.com]
- 3. innospk.com [innospk.com]
- 4. chemicalkinomics.com [chemicalkinomics.com]
- 5. Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years [ouci.dntb.gov.ua]
- 6. 4-Anilino-7-pyridyl-3-quinolincarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journaljpri.com [journaljpri.com]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biological activity of compounds derived from 4-Bromo-5-methylpicolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1508317#biological-activity-of-compounds-derived-from-4-bromo-5-methylpicolinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com